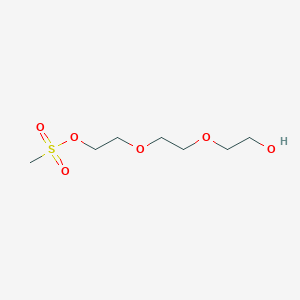

Hydroxy-PEG3-Ms

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O6S/c1-14(9,10)13-7-6-12-5-4-11-3-2-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBMDKDBTYOBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG3-Ms: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Hydroxy-PEG3-Ms, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. This document details its physicochemical characteristics, provides insights into its synthesis, and outlines its role in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound, systematically named 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate, is a polyethylene glycol (PEG) derivative characterized by a discrete chain of three ethylene glycol units. One terminus of the chain is a hydroxyl (-OH) group, while the other is a methanesulfonyl (mesyl or -Ms) group. The mesyl group is an excellent leaving group, making this position susceptible to nucleophilic substitution.

The CAS number for this compound is 139115-89-2 . Its molecular formula is C7H16O6S.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in chemical syntheses.

| Property | Value |

| CAS Number | 139115-89-2 |

| Molecular Formula | C7H16O6S |

| Molecular Weight | 228.27 g/mol [1] |

| Appearance | Not explicitly stated in search results |

| Boiling Point | Not explicitly stated in search results |

| Melting Point | Not explicitly stated in search results |

| Solubility | Soluble in water, DMSO, DMF, DCM[2] |

| Polar Surface Area (PSA) | 90.44 Ų |

| LogP | 0.0689 |

| Purity | Typically >95% |

Synthesis of this compound

Experimental Protocol: Mesylation of Triethylene Glycol (General Procedure)

Materials:

-

Triethylene glycol

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Dissolve triethylene glycol (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

A schematic of this synthesis is provided below.

Applications in Drug Development

The bifunctional nature of this compound, possessing a nucleophilic hydroxyl group and a reactive mesylate group, makes it a valuable linker in drug development. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker component of a PROTAC is crucial for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase).

This compound can be utilized in PROTAC synthesis. The hydroxyl group can be functionalized to attach to a ligand for the target protein, while the mesylate group can be displaced by a nucleophile on the E3 ligase ligand, or vice versa. The PEG chain provides spacing and flexibility to allow for optimal orientation of the two ligands.

The general mechanism of PROTAC action is illustrated below.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The antibody directs the ADC to cancer cells expressing a specific antigen on their surface.

This compound can be incorporated as part of the linker in ADCs. The PEG component can improve the solubility and stability of the ADC. The hydroxyl and mesyl groups provide versatile handles for conjugation to the antibody and the cytotoxic drug.

A generalized workflow for the development of an ADC is depicted below.

Safety and Handling

The Safety Data Sheet (SDS) for 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate and similar compounds indicates that it may cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the supplier's SDS.

Conclusion

This compound is a versatile heterobifunctional linker that plays a crucial role in modern drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and reactive hydroxyl and mesylate groups, provides medicinal chemists with a valuable tool for constructing complex therapeutic modalities like ADCs and PROTACs. The ability to modulate the physicochemical properties of bioconjugates through the incorporation of such linkers is a key strategy in the design of next-generation targeted therapies. Further research into the synthesis and application of this compound and related linkers will undoubtedly continue to advance the field of drug discovery.

References

- 1. 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate 95% | CAS: 139115-89-2 | AChemBlock [achemblock.com]

- 2. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Hydroxy-PEG3-Ms in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[2] Among the various linker classes, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[3] This guide provides a comprehensive overview of the function and application of Hydroxy-PEG3-Ms, a versatile building block for PROTAC synthesis.

Core Concepts: The Function of this compound in PROTACs

This compound is a trifunctional molecule featuring a hydroxyl group, a three-unit PEG chain, and a mesylate (Ms) group. Each component plays a distinct and crucial role in the synthesis and function of the resulting PROTAC.

-

The PEG3 Chain: A Modulator of Physicochemical Properties The three-unit polyethylene glycol chain is the core of this linker. Its primary functions are to:

-

Enhance Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.[2]

-

Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity of the POI and E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[4] A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable complex.

-

Improve Cell Permeability: While PEG chains are hydrophilic, their flexibility can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.

-

-

The Mesylate Group: A Reactive Handle for Conjugation The mesylate group is an excellent leaving group in nucleophilic substitution reactions. This makes this compound a highly reactive building block for attaching the linker to either the POI ligand or the E3 ligase ligand. The mesylate can readily react with nucleophiles such as amines (-NH2), thiols (-SH), or alcohols (-OH) present on the binding ligands.

-

The Hydroxyl Group: A Versatile Functionalization Point The terminal hydroxyl group provides an additional point for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for a variety of conjugation strategies, including amide bond formation or click chemistry.

Quantitative Impact of a PEG3 Linker on PROTAC Performance

To illustrate the impact of a PEG3 linker on PROTAC performance, the following tables summarize representative data for a hypothetical BRD4-targeting PROTAC, "PROTAC-PEG3," which utilizes a 3-unit PEG linker.

| Physicochemical Properties | |

| Parameter | Value |

| Molecular Weight ( g/mol ) | ~850-950 |

| cLogP | 2.5 - 3.5 |

| Topological Polar Surface Area (Ų) | 180 - 200 |

| Hydrogen Bond Donors | 3 - 5 |

| Hydrogen Bond Acceptors | 12 - 15 |

| Rotatable Bonds | 20 - 25 |

| In Vitro Degradation Profile | |

| Parameter | Value |

| Target Protein | BRD4 |

| Cell Line | HEK293 |

| DC50 | 50 nM |

| Dmax | >90% |

| Pharmacokinetic Parameters | |

| Parameter | Value |

| Administration | Intravenous (mouse) |

| Half-life (t1/2) | 4 hours |

| Clearance (CL) | 15 mL/min/kg |

| Volume of Distribution (Vd) | 3 L/kg |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Hydroxy-PEG3-Linker Derivative

This protocol describes a general two-step synthesis of a PROTAC using a PEG3 linker, starting from a hydroxyl-functionalized PEG linker which can be derived from this compound.

Step 1: Coupling of the E3 Ligase Ligand to the PEG3 Linker

-

Materials:

-

E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide)

-

Amine-PEG3-OH (can be synthesized from this compound by reaction with ammonia)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

Dissolve the E3 ligase ligand-COOH (1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2 eq) to the solution and stir for 15 minutes at room temperature.

-

Add Amine-PEG3-OH (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product (E3 ligand-PEG3-OH) by flash column chromatography.

-

Step 2: Coupling of the POI Ligand to the E3 Ligand-PEG3-OH Intermediate

-

Materials:

-

E3 ligand-PEG3-OH from Step 1

-

POI ligand with a carboxylic acid functional group (e.g., a derivative of JQ1)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the POI ligand-COOH (1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.

-

Add the E3 ligand-PEG3-OH (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the procedure to determine the DC50 and Dmax of a PROTAC.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein level to the loading control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is used to assess the passive permeability of a PROTAC.

-

Materials:

-

PAMPA plate (donor and acceptor plates)

-

Artificial membrane solution (e.g., 1% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

PROTAC stock solution in DMSO

-

-

Procedure:

-

Prepare the acceptor plate by adding 300 µL of PBS to each well.

-

Coat the membrane of the donor plate with 5 µL of the artificial membrane solution.

-

Prepare the PROTAC solution in PBS (final DMSO concentration <1%).

-

Add 150 µL of the PROTAC solution to the donor plate wells.

-

Place the donor plate on top of the acceptor plate and incubate for 5-18 hours at room temperature.

-

After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.

-

Visualizing Core Concepts with Graphviz

Caption: PROTAC-mediated protein degradation pathway.

Caption: A generalized experimental workflow for PROTAC synthesis.

Caption: Workflow for Western Blot analysis of protein degradation.

References

An In-depth Technical Guide to Hydroxy-PEG3-Ms and its Applications in Bioconjugation

This technical guide provides a comprehensive overview of Hydroxy-PEG3-Ms, a heterobifunctional linker molecule relevant to researchers, scientists, and drug development professionals. The guide details its chemical properties, provides a verified molecular weight and formula, and outlines its role in bioconjugation strategies. Additionally, this report addresses the closely related and more extensively documented compound, Hydroxy-PEG3-methylamine, to provide a broader context for the application of PEG3 linkers in advanced therapeutic development.

Core Properties of this compound

This compound, or 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate, is a polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group and a mesylate group. The short, three-unit PEG chain imparts hydrophilicity, which can enhance the solubility and reduce non-specific binding of conjugated molecules. The mesylate group is a good leaving group, making it reactive towards nucleophiles, while the hydroxyl group provides a secondary site for further chemical modifications.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for accurate stoichiometric calculations in experimental designs and for the characterization of resulting conjugates.

| Property | Value | Source |

| Chemical Name | 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate | [1] |

| CAS Number | 139115-89-2 | [1] |

| Molecular Formula | C7H16O6S | [1] |

| Molecular Weight | 228.266 g/mol | [1] |

Role in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a versatile linker for covalently connecting two different molecules. Its primary applications are in drug delivery and bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The PEG spacer can improve the pharmacokinetic profile of the final conjugate.

While specific, detailed experimental protocols for this compound are not abundantly available in public literature, its reactivity is predictable based on its functional groups. The mesylate group will readily react with nucleophiles such as thiols and amines. The hydroxyl group can be used for esterification or other modifications.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the direct application of this compound are not extensively published. However, based on its chemical structure, a generalized protocol for its use in bioconjugation can be outlined. The following protocols are adapted from methodologies for the closely related compound, Hydroxy-PEG3-methylamine, and are presented here as a guide for researchers.

General Protocol for Conjugation to a Thiol-Containing Molecule

Objective: To conjugate this compound to a molecule containing a thiol group (R-SH).

Materials:

-

Thiol-containing molecule (e.g., a cysteine-containing peptide or protein)

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) with EDTA, pH 7.0-7.5)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC))

Methodology:

-

Preparation: Dissolve the thiol-containing molecule in the reaction buffer.

-

Reaction: Add a molar excess of this compound to the solution of the thiol-containing molecule. The reaction should be allowed to proceed at room temperature for several hours or overnight at 4°C with gentle mixing.

-

Purification: Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials.

-

Characterization: Confirm the identity and purity of the final conjugate using techniques like LC-MS to verify the molecular weight and SDS-PAGE for protein conjugates.

Visualization of a Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for a bioconjugation reaction using a heterobifunctional PEG linker.

Caption: A generalized workflow for bioconjugation.

A Note on Hydroxy-PEG3-methylamine

During the literature review for this guide, it became apparent that Hydroxy-PEG3-methylamine is a more commonly cited and utilized PEG3 linker in the context of ADCs and PROTACs.[1] This compound features a terminal methylamine group instead of a mesylate group. The methylamine is typically reacted with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. Researchers working with PEG3 linkers should be aware of this alternative and its extensive documentation.

PROTAC Synthesis Workflow

Hydroxy-PEG3 linkers are integral to the synthesis of PROTACs, where they serve as a bridge between a target protein-binding ligand and an E3 ligase-binding ligand.

References

An In-depth Technical Guide to the Core Synthesis of Hydroxy-PEG3-Ms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental synthesis route for Hydroxy-PEG3-Ms, also known as 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate. The synthesis involves the selective mono-mesylation of triethylene glycol. This process is critical for the production of a key building block used in various applications, including as a hydrophilic linker in proteomics and for the development of antibody-drug conjugates (ADCs) and PROTACs.

Core Synthesis Pathway

The primary route for synthesizing this compound involves the reaction of triethylene glycol with methanesulfonyl chloride in the presence of a base. A key challenge in this synthesis is achieving selective mono-mesylation, as the diol starting material can easily undergo di-mesylation. The following reaction scheme illustrates the core transformation:

Reaction Scheme:

-

Starting Material: Triethylene glycol

-

Reagent: Methanesulfonyl chloride (MsCl)

-

Product: this compound (Triethylene glycol monomesylate)

-

Byproduct: Di-mesylated triethylene glycol

To favor the formation of the mono-mesylated product, the reaction is typically carried out at a low temperature, and the methanesulfonyl chloride is added dropwise to a solution of excess triethylene glycol.

Experimental Protocol: Selective Mono-mesylation of Triethylene Glycol

This protocol is adapted from a similar, well-documented procedure for the selective mono-tosylation of triethylene glycol, a reaction with very similar mechanistic principles[1].

Materials:

-

Triethylene glycol (C₆H₁₄O₄)

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Triethylamine (TEA, (C₂H₅)₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), 0.1 M solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: A solution of triethylene glycol (4 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine or pyridine (1.1 equivalents) is added to the stirred solution.

-

Addition of Mesyl Chloride: A solution of methanesulfonyl chloride (1 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and is stirred for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

The reaction mixture is quenched by the addition of cold water.

-

The aqueous layer is acidified to a pH of 2-3 with 0.1 M HCl.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound and its tosylate analog. The yield for the mesylation is expected to be comparable to the reported yield for the analogous tosylation reaction.

| Parameter | Value | Reference |

| Synthesis | ||

| Reactant Ratio (Triethylene glycol : MsCl) | 4 : 1 (mol/mol) | Adapted from[1] |

| Yield (of analogous monotosylate) | 79% | [1] |

| Product Characterization (this compound) | ||

| Molecular Formula | C₇H₁₆O₆S | |

| Molecular Weight | 228.27 g/mol | |

| Product Characterization (Triethylene Glycol Monotosylate) | ||

| ¹H NMR (400 MHz, CDCl₃) | [1] | |

| δ 7.80 (d, J = 8.3 Hz, 2H) | Aromatic protons of tosyl group | |

| δ 7.34 (d, J = 8.1 Hz, 2H) | Aromatic protons of tosyl group | |

| δ 4.19 – 4.14 (m, 2H) | -CH₂-OTs | |

| δ 3.71 (dd, J = 8.6, 3.8 Hz, 4H) | PEG chain protons | |

| δ 3.63 – 3.55 (m, 6H) | PEG chain protons | |

| δ 2.45 (s, 3H) | Methyl protons of tosyl group |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.

References

Hydroxy-PEG3-Ms material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for Hydroxy-PEG3-Ms (CAS No. 139115-89-2), a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document compiles and extrapolates information from closely related PEG-mesylate analogs and general principles of handling reactive polyethylene glycol (PEG) derivatives. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

This compound, chemically known as 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate, possesses a terminal hydroxyl group for further functionalization and a reactive mesylate group. The polyethylene glycol (PEG) linker enhances its hydrophilicity.

| Property | Value | Source |

| Chemical Name | 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate | LookChem[1] |

| CAS Number | 139115-89-2 | LookChem[1] |

| Molecular Formula | C7H16O6S | LookChem[1] |

| Molecular Weight | 228.27 g/mol | LookChem[1] |

| Polar Surface Area (PSA) | 90.44 Ų | LookChem[1] |

| LogP | 0.0689 | LookChem |

Hazard Identification and Safety Precautions

GHS Hazard Classification (extrapolated)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Statements (extrapolated)

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Toxicological Information

Specific quantitative toxicological data, such as LD50 values for this compound, are not currently available in the public domain. Polyethylene glycols, in general, are known for their low toxicity, with toxicity decreasing as the molecular weight increases. However, the presence of the reactive mesylate group may alter the toxicological profile. Mesylates are alkylating agents and can be mutagenic.

| Endpoint | Result | Species | Notes |

| Acute Oral Toxicity | No data available | ||

| Acute Dermal Toxicity | No data available | ||

| Acute Inhalation Toxicity | No data available | ||

| Skin Corrosion/Irritation | Expected to be irritating | Based on data from analogous compounds. | |

| Serious Eye Damage/Irritation | Expected to be irritating | Based on data from analogous compounds. | |

| Respiratory or Skin Sensitization | No data available | ||

| Germ Cell Mutagenicity | Potential for mutagenicity | Mesylate group is a known alkylating agent. | |

| Carcinogenicity | No data available | ||

| Reproductive Toxicity | No data available |

Experimental Protocols: Safe Handling and Storage

Given the reactive nature of this compound, adherence to strict laboratory protocols is essential to ensure personnel safety and maintain the integrity of the compound.

General Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Protocol:

-

Temperature: Store in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.

-

Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.

-

Light Protection: Protect from light.

-

Container: Keep the container tightly sealed.

First-Aid Measures

In the event of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. As a sulfonate ester, it should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Visualizations

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Caption: Key storage requirements for maintaining the stability of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is crucial to consult the SDS provided by the supplier and to conduct a thorough risk assessment before handling this chemical. The information provided for analogous compounds should be used as a guideline and may not fully represent the hazards of this compound.

References

An In-depth Technical Guide to Using Hydroxy-PEG3-Ms for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Hydroxy-PEG3-Ms (Mesylate), a heterobifunctional linker increasingly utilized in the field of bioconjugation. We will explore its chemical properties, mechanism of action, and applications, with a focus on creating advanced therapeutics like antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and workflow visualizations are included to facilitate its practical implementation in the laboratory.

Introduction to PEG Linkers and this compound

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation.[1] The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the therapeutic properties of proteins, peptides, and small molecule drugs.[2][3] Key advantages conferred by PEGylation include enhanced water solubility, prolonged circulation half-life, increased stability against proteolytic degradation, and reduced immunogenicity.[4][5]

This compound is a discrete (monodisperse) PEG linker, meaning it has a precisely defined length of three ethylene glycol units. It is a heterobifunctional molecule, featuring a terminal hydroxyl (-OH) group and a terminal mesylate (-OMs) group. This structure allows for a two-step, controlled conjugation process. The mesylate group is a highly efficient leaving group, making it reactive toward nucleophiles, while the hydroxyl group offers a secondary site for subsequent modification or can be used to improve the overall hydrophilicity of the conjugate.

Key Benefits of Using PEG Linkers:

-

Improved Pharmacokinetics : PEGylation increases the hydrodynamic size of a molecule, reducing renal clearance and extending its circulation time in the bloodstream.

-

Enhanced Solubility : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs, making them more suitable for intravenous administration.

-

Reduced Immunogenicity : The PEG chain can mask epitopes on a protein's surface, reducing the likelihood of an immune response.

-

Increased Stability : PEG linkers can protect conjugated molecules from enzymatic degradation.

Core Properties and Mechanism of Action

The utility of this compound stems from its distinct chemical features. The mesylate group serves as the primary site for initial bioconjugation.

Physicochemical Properties

The fundamental properties of this compound are essential for stoichiometric calculations and designing reaction conditions.

| Property | Value | Source(s) |

| Chemical Name | 2-(2-(2-((Methylsulfonyl)oxy)ethoxy)ethoxy)ethanol | |

| CAS Number | 139115-89-2 | |

| Molecular Formula | C₇H₁₆O₆S | |

| Molecular Weight | 228.26 g/mol | |

| Solubility | Soluble in Water, DMSO, DMF, DCM | |

| Storage Condition | -20°C |

Chemical Structure

The structure of this compound consists of a short, hydrophilic PEG chain flanked by two different functional groups.

Mechanism of Action: Nucleophilic Substitution

Bioconjugation with this compound occurs via a nucleophilic substitution reaction. The mesylate group is an excellent leaving group, readily displaced by a nucleophile present on a biomolecule, such as the amine group of a lysine residue or the thiol group of a cysteine residue. This reaction forms a stable, covalent bond. The reaction with amines is most efficient at a pH between 8 and 9.5, where the amine is deprotonated and thus more nucleophilic.

Applications in Bioconjugation

The heterobifunctional nature of this compound makes it a versatile tool for various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. The linker connecting these two components is critical to the ADC's success, influencing its stability, solubility, and pharmacokinetic profile.

PEG linkers are widely used in ADCs to improve the water solubility and stability of the conjugate, prolong its half-life, and reduce immunogenicity. This compound can be used to first conjugate to a drug payload containing a nucleophilic handle. The remaining hydroxyl group on the PEG linker can then be activated (e.g., converted to an NHS ester) to react with lysine residues on the antibody, completing the ADC construct.

Peptide and Protein Modification

PEGylation is a well-established strategy for improving the therapeutic properties of peptides and proteins. Attaching this compound can increase a peptide's hydrodynamic size, which helps to:

-

Extend its in-vivo half-life by reducing renal clearance.

-

Improve its stability and solubility.

-

Mask epitopes to decrease immunogenicity.

PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. PEG-based linkers like this compound are valuable in PROTAC design to provide a hydrophilic spacer that can improve the solubility and cell permeability of the final molecule.

Experimental Protocols

This section provides a generalized protocol for the conjugation of this compound to a protein via lysine residues. Optimization of buffer conditions, pH, stoichiometry, and incubation time is critical and will depend on the specific protein and linker.

General Protocol: Protein Conjugation with this compound

Objective: To covalently attach this compound to surface-accessible lysine residues on a target protein.

Materials and Reagents:

-

Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Conjugation Buffer: 100 mM sodium phosphate or sodium borate buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE, Mass Spectrometry (MS), HPLC

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10-20 mM) in an anhydrous organic solvent like DMSO or DMF immediately before use.

-

Buffer exchange the target protein into the Conjugation Buffer (pH 8.5) to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of linker to protein.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction progress can be monitored by taking aliquots at different time points.

-

-

Quenching:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature. The excess Tris will react with any remaining active mesylate groups.

-

-

Purification:

-

Remove unreacted linker and byproducts by purifying the conjugate using Size-Exclusion Chromatography (SEC).

-

Elute with a suitable buffer (e.g., PBS, pH 7.4). The PEGylated protein will elute earlier than the smaller, unreacted linker molecules.

-

Collect fractions corresponding to the monomeric protein conjugate.

-

-

Characterization:

-

Purity and Aggregation: Assess the purity and check for aggregation of the final conjugate using SEC-HPLC.

-

Confirmation of Conjugation: Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) and Mass Spectrometry (which will show an increase in mass corresponding to the number of attached PEG linkers).

-

Linker-to-Protein Ratio: Determine the average number of linkers attached per protein (similar to a drug-to-antibody ratio or DAR) using methods like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

-

Experimental Workflow Diagram

Quantitative Data Summary

The efficiency of a PEGylation reaction depends on multiple factors. The tables below provide representative data from related PEGylation experiments to serve as a guide for optimization.

Table 1: Representative Peptide Conjugation Parameters

This table shows typical starting conditions for the conjugation of a PEG-amine linker to a peptide's carboxylic acid groups using EDC/NHS chemistry. While the chemistry differs, the molar ratios and expected outcomes are relevant for planning a mesylate-based conjugation.

| Parameter | Representative Value | Notes | Source |

| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility. | |

| Molar Ratio (Peptide:Linker) | 1:20 | Molar excess of linker helps drive the reaction to completion. | |

| Conjugation pH / Time | pH 7.2 / 4 hours | Reaction performed at room temperature. | |

| Post-Purification Yield | 40-70% | Highly dependent on the peptide sequence, scale, and purification. | |

| Post-Purification Purity | >95% | Determined by analytical RP-HPLC. |

Table 2: Impact of PEG Molecular Weight on Pharmacokinetics and Efficacy

This table summarizes findings on how the molecular weight (MW) of a PEG linker can impact the half-life and in-vitro cytotoxicity of an affibody-drug conjugate. This illustrates the critical role the PEG component plays in the overall performance of a bioconjugate.

| Conjugate | PEG MW (kDa) | Half-Life Extension (vs. no PEG) | Cytotoxicity Reduction (vs. no PEG) | Source |

| ZHER2-SMCC-MMAE (HM) | 0 | 1.0x (baseline) | 1.0x (baseline) | |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5x | 4.5-6.5x | |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2x | 22-22.5x |

These data highlight a common trade-off in linker design: increasing PEG length significantly improves circulation half-life but can also reduce in-vitro potency, likely due to steric hindrance. The optimal PEG length must be determined empirically to balance these effects for maximum therapeutic efficacy.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linker Chemistry and Design

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1] While the ligands provide specificity, the linker is far from a passive spacer; it is a crucial determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[2] This technical guide provides a comprehensive overview of PROTAC linker chemistry, design principles, and the experimental methodologies used to evaluate their performance.

The Pivotal Role of the Linker in PROTAC Function

The primary function of the PROTAC linker is to bridge the POI-binding and E3 ligase-binding ligands, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] The linker's length, composition, and attachment points dictate the geometry and stability of this complex, which in turn governs the efficiency of ubiquitin transfer to the POI and its subsequent degradation by the proteasome.[3][] An optimally designed linker can lead to positive cooperativity in ternary complex formation, significantly enhancing degradation potency. Conversely, a poorly designed linker can result in steric hindrance or unproductive binding modes, abrogating the PROTAC's activity.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type profoundly impacts the physicochemical properties of the resulting PROTAC, including its solubility, cell permeability, and metabolic stability.

Flexible Linkers

Flexible linkers are the most commonly employed type in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.

-

Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational freedom. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC.

-

Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains and can significantly improve the solubility and cell permeability of PROTACs. Approximately 54% of reported PROTACs utilize PEG linkers.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures, impose conformational constraints on the PROTAC molecule. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially leading to enhanced potency and metabolic stability.

-

Cycloalkanes: Structures such as piperidine and piperazine are frequently incorporated into linkers to increase rigidity and improve water solubility.

-

Triazoles: Often introduced via "click chemistry," the triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

"Smart" and Functional Linkers

More advanced linker designs incorporate functionalities that respond to specific stimuli or perform additional roles beyond simple conjugation.

-

Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can undergo reversible cis-trans isomerization upon irradiation with specific wavelengths of light, allowing for spatiotemporal control of PROTAC activity.

-

Clickable Linkers: The use of bioorthogonal "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitates the rapid and efficient synthesis of PROTAC libraries with diverse linkers.

Rational Design Principles for PROTAC Linkers

The optimization of a PROTAC's activity is an empirical process that involves a multi-parameter optimization of the linker.

Linker Length

The length of the linker is a critical parameter that must be optimized for each specific POI-E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in unproductive binding geometries where the lysine residues on the POI are not accessible for ubiquitination.

Linker Composition

The chemical makeup of the linker influences the PROTAC's physicochemical properties. The incorporation of polar groups like ethers and amides can enhance solubility, while more lipophilic moieties can improve cell permeability. The "chameleon effect" has been described for some flexible linkers, where they can adopt different conformations in different environments, being more compact and less polar in the hydrophobic cell membrane and more extended and polar in the aqueous cytoplasm.

Attachment Points

The points at which the linker is connected to the POI and E3 ligase ligands, known as "exit vectors," are crucial. The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins. Ideally, the attachment point is a solvent-exposed region of the ligand.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

-

Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |

| Rigid (Disubstituted Cyclohexane) | PROTAC 55 | More potent degradation |

Table 4: Impact of Linker Composition on CRBN Degradation in HEK293T cells

| Linker Composition | CRBN Degradation in HEK293T cells |

| Nine-atom alkyl chain | Concentration-dependent decrease |

| Three PEG units | Weak degradation |

Table 5: Impact of Linker Composition on VHL PROTAC Cell Permeability

| PROTAC | Linker Composition | Permeability Classification (in cellulo/in vitro ratio) | PAMPA Permeability (10⁻⁶ cm/s) |

| 1 | Flexible, non-polar | Low | 0.02 ± 0.01 |

| 2 | Flexible, polar | High | 15.8 ± 2.4 |

| 3 | Semi-rigid, amide | Medium-High | 3.2 ± 0.5 |

| 6 | Rigid, cyclic | Medium-Low | 0.4 ± 0.1 |

| 7 | Flexible, basic amine | Medium-High | 1.1 ± 0.2 |

| 8 | Rigid, piperidine | Medium-High | 1.0 ± 0.2 |

Visualizing PROTAC Mechanisms and Workflows

PROTAC Signaling Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

References

Physical and chemical characteristics of Hydroxy-PEG3-Ms

An In-depth Technical Guide to Hydroxy-PEG3-Ms (Mesylate) and its Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate), a heterobifunctional linker molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. We will delve into its properties, synthesis, and applications, with a focus on its utility in creating advanced therapeutics.

Core Properties and Structure

This compound is characterized by a discrete three-unit polyethylene glycol (PEG) chain, which is flanked by a terminal hydroxyl (-OH) group and a methanesulfonyl (-OMs) group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making this molecule a valuable tool for conjugation.

Physical and Chemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

| Property | Value | Source |

| Chemical Name | 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate | [1] |

| Synonyms | Hydroxy-PEG3-Mes, triethylene glycol monomesylate | [1] |

| CAS Number | 139115-89-2 | [1] |

| Molecular Formula | C7H16O6S | [1] |

| Molecular Weight | 228.266 g/mol | [1] |

| Appearance | Colorless liquid | |

| Solubility | Soluble in water and many organic solvents | |

| Polar Surface Area (PSA) | 90.44 Ų | |

| LogP | 0.06890 | |

| Storage Conditions | -20°C |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the mesylation of triethylene glycol.

Objective: To synthesize 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate from triethylene glycol.

Materials:

-

Triethylene glycol (2,2'-[1,2-ethanediylbis(oxy)]bisethanol)

-

Methanesulfonyl chloride

-

Dichloromethane (DCM)

-

Silver(I) oxide (optional, as a base)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1 equivalent) to the stirred solution. If required, a non-nucleophilic base like triethylamine or silver(I) oxide can be used to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

A general workflow for the synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Methodology:

-

¹H NMR (Proton NMR): A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) and analyzed. The chemical shifts, integration, and splitting patterns of the proton signals are used to confirm the presence and connectivity of the various CH₂, OH, and CH₃S protons.

-

¹³C NMR (Carbon NMR): This analysis provides information about the carbon skeleton of the molecule, further confirming its structure.

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Methodology: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecule, which should correspond to its calculated molecular weight.

3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of a sample of this compound.

-

Methodology: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient of solvents (e.g., water and acetonitrile) is used to elute the compound. The purity is determined by the percentage of the main peak area relative to the total peak area.

The general workflow for the characterization of this compound is illustrated below.

Caption: Workflow for the characterization of this compound.

Applications in Drug Development

The bifunctional nature of this compound, with a hydroxyl group for further modification and a mesylate group for conjugation, makes it a versatile linker in drug development. Its primary applications are in bioconjugation, particularly for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The hydrophilic PEG spacer enhances the aqueous solubility of the conjugated molecules.

Role in Bioconjugation

This compound can be used to covalently link two different molecules. For instance, the mesylate group can be displaced by a nucleophile (e.g., an amine or thiol) on a drug molecule, while the hydroxyl group can be derivatized to react with a biomolecule, such as an antibody.

Below is a diagram illustrating the general principle of using a PEG linker in the formation of an Antibody-Drug Conjugate.

Caption: Use of a PEG linker in Antibody-Drug Conjugate (ADC) formation.

Conclusion

This compound is a valuable heterobifunctional linker for applications in drug development and bioconjugation. Its well-defined structure, conferred hydrophilicity, and reactive mesylate group provide a versatile platform for the synthesis of complex biomolecules like ADCs and PROTACs. The experimental protocols outlined in this guide offer a starting point for the synthesis and characterization of this important chemical tool. As the field of targeted therapeutics continues to grow, the utility of precisely engineered linkers like this compound is expected to increase.

References

Navigating the Stability of Hydroxy-PEG3-Ms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stability and proper storage of reagents are paramount in scientific research and drug development to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxy-PEG3-Ms (2-[2-[2-(Methanesulfonyl)oxy]ethoxy]ethoxy]ethanol), a bifunctional linker increasingly utilized in bioconjugation and as a component of Proteolysis Targeting Chimeras (PROTACs). This document outlines the principal degradation pathways, provides detailed experimental protocols for stability assessment, and offers clear recommendations for storage to maintain the integrity of this critical reagent.

Core Concepts: Understanding the Stability Profile

The stability of this compound is primarily influenced by two key structural features: the polyethylene glycol (PEG) backbone and the terminal mesylate (methanesulfonyl) group. Each is susceptible to distinct degradation pathways.

1. Hydrolysis of the Mesylate Group: The methanesulfonyl group is an excellent leaving group, making it susceptible to nucleophilic substitution, with hydrolysis being a primary concern in aqueous environments. This reaction, depicted in Figure 1, results in the formation of the corresponding alcohol (Hydroxy-PEG3-OH) and methanesulfonic acid, rendering the molecule incapable of its intended conjugation reactions. The rate of hydrolysis is significantly influenced by pH and temperature, with basic conditions markedly accelerating the degradation.

2. Oxidation of the PEG Backbone: The ether linkages within the polyethylene glycol chain are vulnerable to oxidative degradation, particularly at elevated temperatures and in the presence of oxygen or oxidizing agents. This process can proceed via a radical-mediated mechanism, leading to chain scission and the formation of various byproducts, including aldehydes and carboxylic acids. This degradation pathway can alter the physical and chemical properties of the PEG linker, potentially impacting its solubility and reactivity.

Quantitative Stability Data

| Condition | Parameter | Expected Stability of Mesylate Group | Impact on PEG Backbone |

| pH | Acidic (pH < 4) | Relatively Stable | Stable |

| Neutral (pH 6-8) | Moderate Hydrolysis | Stable | |

| Basic (pH > 8) | Rapid Hydrolysis | Stable | |

| Temperature | -20°C to 4°C | High Stability | High Stability |

| Room Temperature | Gradual Degradation | Slow Oxidative Degradation | |

| Elevated (>40°C) | Accelerated Degradation | Accelerated Oxidative Degradation | |

| Solvent | Anhydrous Aprotic | High Stability | High Stability |

| Protic (e.g., Water) | Susceptible to Hydrolysis | Stable (at room temp) | |

| Atmosphere | Inert (N₂, Ar) | Stable | Stable |

| Air (Oxygen) | Stable | Susceptible to Oxidation |

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are strongly recommended.[1][2]

| Parameter | Recommended Condition |

| Temperature | ≤ -15°C (ideally -20°C) for long-term storage.[1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1] |

| Light | Protect from light by storing in a dark container. |

| Moisture | Keep in a tightly sealed container with desiccant. |

When handling the reagent, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. For frequent use, it is advisable to aliquot the material into smaller, single-use vials to minimize exposure to air and moisture.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following protocols are based on established guidelines for forced degradation studies and can be adapted for this specific molecule.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

pH meter

-

HPLC system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or another suitable anhydrous aprotic solvent at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture at room temperature (25°C) for 2 hours.

-

At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Incubate the mixture at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Transfer a known amount of solid this compound into a vial.

-

Place the vial in an oven at 70°C for 48 hours.

-

At specified time points, dissolve a portion of the solid in the initial solvent and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples by HPLC at the end of the exposure period.

-

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and column oven.

-

Detector: Charged Aerosol Detector (CAD) is recommended for its ability to detect non-chromophoric compounds like PEG. A Mass Spectrometer (MS) can also be used for identification of degradation products.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to elute the parent compound and its more polar degradation products (e.g., start with a low percentage of B and gradually increase).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathway and the experimental workflow for stability testing.

Conclusion

The integrity of this compound is critical for its successful application in research and development. Understanding its stability profile and adhering to proper storage and handling protocols are essential to prevent degradation. The primary degradation pathways involve hydrolysis of the mesylate group, particularly under basic conditions, and oxidative degradation of the PEG backbone. By implementing the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the shelf-life of this reagent can be maximized. Furthermore, the provided experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for researchers to assess the stability of this compound in their specific applications and formulations. This comprehensive approach will ensure the generation of reliable and reproducible data, ultimately contributing to the advancement of scientific discovery and drug development.

References

The Hydrophilic Nature of PEG3 Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core principles of hydrophilicity as it pertains to polyethylene glycol (PEG) linkers, with a specific focus on triethylene glycol (PEG3) linkers. PEG3 linkers are fundamental tools in drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where their hydrophilic properties are leveraged to improve the overall physicochemical profile and therapeutic efficacy of the conjugates.

Understanding the Hydrophilicity of PEG3 Linkers

The hydrophilicity of PEG linkers is a direct result of their chemical structure, which consists of repeating ethylene oxide units (-CH2-CH2-O-). The ether oxygen atoms in this backbone can form hydrogen bonds with water molecules, leading to high aqueous solubility.[1] This property is crucial for overcoming the hydrophobicity of many potent cytotoxic drugs used in ADCs and the large, often greasy molecules that constitute PROTACs.[2][3] By incorporating a PEG3 linker, the resulting conjugate gains improved solubility and reduced aggregation potential.[2]

Quantitative Measures of Hydrophilicity

The hydrophilicity of a molecule can be quantified using several parameters. Two key indicators are the partition coefficient (LogP) and the water contact angle.

Partition Coefficient (LogP): LogP is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.[4]

Water Contact Angle: This measurement quantifies the wettability of a surface. A lower contact angle (less than 90 degrees) indicates greater hydrophilicity, as the water droplet spreads out over the surface due to favorable interactions.

The following table summarizes key quantitative data related to the hydrophilicity of a PEG3 linker's core structure, triethylene glycol.

| Parameter | Value | Interpretation | Reference |

| Calculated LogP (Octanol/Water) | -1.24 to -1.9 | Highly Hydrophilic | |

| Water Solubility | Very Good | High affinity for aqueous solutions |

Experimental Protocols for Assessing Hydrophilicity

Accurate determination of a linker's hydrophilicity is critical for rational drug design. Below are detailed protocols for measuring the aqueous solubility and water contact angle of a PEG3 linker or a molecule functionalized with a PEG3 linker.

Determination of Aqueous Solubility

This protocol outlines a method for determining the aqueous solubility of a compound using a shake-flask method, followed by quantification.

Materials:

-

PEG3-functionalized compound of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Thermostatically controlled shaker incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of the PEG3-functionalized compound to a known volume of PBS (pH 7.4) in a sealed vial.

-

Agitate the vial using a vortex mixer for 2 minutes to ensure initial dispersion.

-

Place the vial in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to allow the solution to reach equilibrium.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant with PBS.

-

Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC or UV-Vis spectroscopy method against a standard curve of the compound.

-

The determined concentration represents the aqueous solubility of the compound.

Measurement of Water Contact Angle

This protocol describes the measurement of the static water contact angle on a surface modified with a PEG3 linker, for example, a self-assembled monolayer (SAM) on a gold or silicon substrate.

Materials:

-

Substrate (e.g., gold-coated silicon wafer)

-

Solution of a thiol-terminated PEG3 linker for SAM formation

-

Contact angle goniometer equipped with a camera and analysis software

-

High-purity deionized water

-

Microsyringe

Procedure:

-

Substrate Preparation: Clean the substrate to remove any organic contaminants. For gold surfaces, this can be done using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment.

-

SAM Formation: Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of the thiol-terminated PEG3 linker in ethanol for a sufficient time (e.g., 12-24 hours) to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: After incubation, rinse the substrate thoroughly with ethanol to remove any non-covalently bound molecules and then dry it under a gentle stream of nitrogen.

-

Contact Angle Measurement: a. Place the PEG3-modified substrate on the sample stage of the contact angle goniometer. b. Using the microsyringe, carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface. c. Allow the droplet to equilibrate for 30-60 seconds. d. Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. e. Use the goniometer's software to measure the angle between the baseline of the droplet and the tangent at the droplet's edge. f. Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.

The Role of PEG3 Linkers in Advanced Drug Modalities

The hydrophilicity of PEG3 linkers is a key design element in sophisticated therapeutic platforms like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. Many of these cytotoxic agents are highly hydrophobic, which can lead to aggregation and poor pharmacokinetic properties of the ADC. The incorporation of a hydrophilic PEG3 linker can mitigate these issues.

The following diagram illustrates a generalized workflow for the synthesis of an ADC utilizing a PEG linker.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. The length, flexibility, and hydrophilicity of the linker, often a PEG chain, influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The diagram below illustrates the crucial role of the PEG3 linker in facilitating the formation of the ternary complex in the PROTAC mechanism of action.

Conclusion

The hydrophilicity of PEG3 linkers is a cornerstone of their utility in modern drug development. By enhancing aqueous solubility and mitigating the aggregation of hydrophobic drug molecules, these linkers significantly improve the drug-like properties of complex bioconjugates. The ability to quantify this hydrophilicity through experimental methods and to rationally incorporate PEG3 linkers into ADCs and PROTACs allows for the development of more effective and safer therapeutics. As drug design continues to advance, the strategic use of hydrophilic linkers like PEG3 will remain a critical aspect of creating next-generation medicines.

References

Methodological & Application

Application Notes and Protocols: Incorporating Hydroxy-PEG3-Ms into PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers